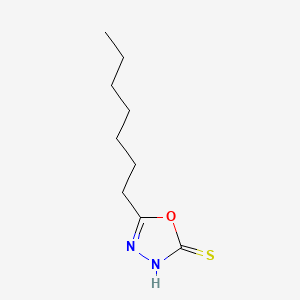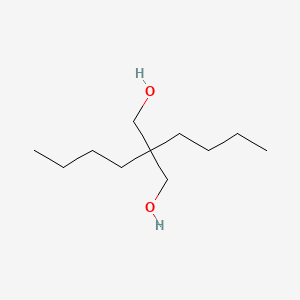
2,2-Dibutylpropane-1,3-diol
Übersicht
Beschreibung
2,2-Dimethyl-1,3-propanediol, also known as Neopentylglycol, is an organic chemical compound. It is used in the synthesis of polyesters, paints, lubricants, and plasticizers. When used in the manufacture of polyesters, it enhances the stability of the product towards heat, light, and water .
Synthesis Analysis
Neopentyl glycol is synthesized industrially by the aldol reaction of formaldehyde and isobutyraldehyde. This creates the intermediate hydroxypivaldehyde, which can be converted to neopentyl glycol by either a Cannizzaro reaction with excess formaldehyde, or by hydrogenation using palladium on carbon .Molecular Structure Analysis
The molecular formula of 2,2-Dimethyl-1,3-propanediol is C5H12O2. It has a molar mass of 104.148 g/mol .Chemical Reactions Analysis
2,2-Dimethyl-1,3-propanediol may generate toxic gases in combination with alkali metals, nitrides, and strong reducing agents. It reacts with inorganic acids and carboxylic acids to form esters plus water .Physical And Chemical Properties Analysis
2,2-Dimethyl-1,3-propanediol is a white crystalline solid with a melting point of 129.13 °C and a boiling point of 208 °C. It is soluble in water and very soluble in ethanol and diethyl ether .Wissenschaftliche Forschungsanwendungen
Synthesis of High-Performance Coating Resins
“2,2-Dibutylpropane-1,3-diol” is a key ingredient in the synthesis of high-performance coating resins. When combined with saturated or unsaturated di-acids, it forms polyesters that are integral to paints, lubricants, plasticizers, and fiberglass-reinforced plastics applications . Its non-polar chemical nature and resistance to oxidation contribute to the enhanced stability of resins against heat, light, and water.
Protective Agent for Carbonyl Groups
In organic synthesis, “2,2-Dibutylpropane-1,3-diol” is used for the protection of carbonyl groups as 4,4-dimethyl-1,3-dioxanes . This application is preferred over more common alternatives due to the ease of separation and greater stability it offers, making it a valuable tool in synthetic chemistry.
Manufacture of Synthetic Lubricating Esters
This compound is utilized in the esterification reaction with fatty or carboxylic acids to produce synthetic lubricating esters . These esters have a reduced potential for oxidation or hydrolysis compared to natural esters, which is crucial for the longevity and efficiency of lubricants.
Plasticizer Synthesis
“2,2-Dibutylpropane-1,3-diol” plays a significant role in the synthesis of plasticizers . These are additives that increase the plasticity or fluidity of the material to which they are added, including plastics, concrete, wallboard, and clays.
Stability Enhancer in Polyester Production
When used in polyester production, “2,2-Dibutylpropane-1,3-diol” enhances the stability of the final product towards heat, light, and water . This leads to polyesters that are more durable and resistant to environmental degradation.
Intermediate in Organic Synthesis
The compound serves as an intermediate in various organic synthesis processes . For example, it can be used to create cyclic phosphorochloridates and phenylphosphonates, which are valuable in the development of new materials and chemicals.
Solid-State Refrigeration Technologies
Research has indicated that plastic crystals of “2,2-Dibutylpropane-1,3-diol” exhibit a colossal barocaloric effect (CBCEs) . This effect, which involves cooling through pressure-induced phase transitions, could be highly beneficial in future solid-state refrigeration technologies.
Cross-Coupling Reactions
“2,2-Dibutylpropane-1,3-diol” is used to produce boronic acid esters, which are important intermediates in cross-coupling reactions . These reactions are fundamental in the creation of complex organic compounds, including pharmaceuticals and agrochemicals.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2-dibutylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-3-5-7-11(9-12,10-13)8-6-4-2/h12-13H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMJOSRCBAXSAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399110 | |
| Record name | 2,2-dibutylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dibutylpropane-1,3-diol | |
CAS RN |
24765-57-9 | |
| Record name | 2,2-dibutylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



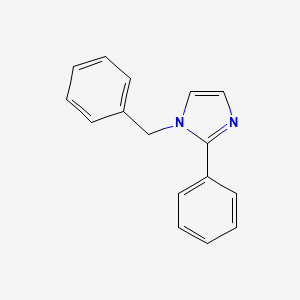
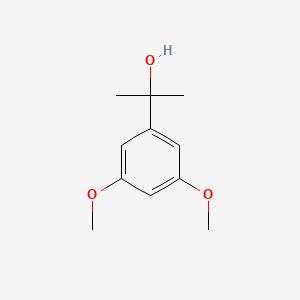

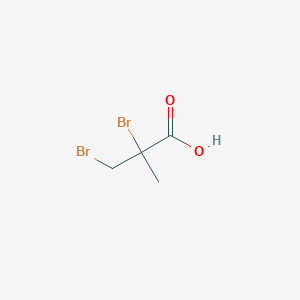
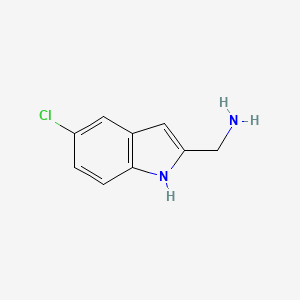




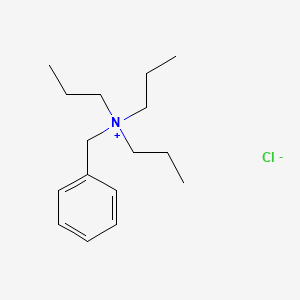
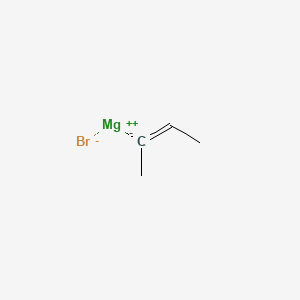
![Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)](/img/structure/B1587996.png)
![Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-](/img/no-structure.png)
